molecular formula C3H7ClN2O B160390 3-Pyrazolidinone hydrochloride CAS No. 1752-88-1

3-Pyrazolidinone hydrochloride

Cat. No. B160390
CAS RN: 1752-88-1
M. Wt: 122.55 g/mol
InChI Key: HAYWTXQRYXYRAF-UHFFFAOYSA-N
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Description

3-Pyrazolidinone hydrochloride is a chemical compound with the molecular formula C3H7ClN2O . It is also known by other names such as 4,5-dihydro-1H-pyrazol-3-ol hydrochloride and pyrazolidin-3-one hydrochloride . The compound has a molecular weight of 122.55 g/mol .


Molecular Structure Analysis

The molecular structure of 3-Pyrazolidinone hydrochloride consists of 3 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The InChI string representation of the molecule is InChI=1S/C3H6N2O.ClH/c6-3-1-2-4-5-3;/h4H,1-2H2, (H,5,6);1H .


Physical And Chemical Properties Analysis

3-Pyrazolidinone hydrochloride is a white to pale yellow powder . It has a molecular weight of 122.55 g/mol . The compound has a topological polar surface area of 41.1 Ų and a heavy atom count of 7 . It has no rotatable bonds .

Scientific Research Applications

Synthesis and Transformations

Recent developments in 3-pyrazolidinone chemistry include synthesis and transformations of 5-substituted 4-benzyloxycarbonylamino-3pyrazolidinones, pyrazolo[1,2-a]pyrazole-based peptide analogues, and tetrahydropyrazolo[1,5-c]pyrimidine-2,7-diones. These polyfunctionalized 3-pyrazolidinones serve as 'aza-deoxa' analogues of cycloserine and are used in the preparation of novel saturated heterocyclic systems (Grošelj & Svete, 2015).

Applications in Agriculture and Pharmaceuticals

N,N-bicyclic pyrazolidinone derivatives show significant bioactivities, particularly as pesticides, herbicides, and analogues of β-lactam antibiotics like penicillin and cephalosporin. They are synthesized through 1,3-dipolar cycloaddition of azomethine imines to alkynes, a key procedure for these applications (Yoshimura et al., 2011).

Catalytic Applications

The catalytic synthesis of pyrazolo[1,2-a]cinnolines from pyrazolidinones using rhodium(III) provides a platform for accessing compounds with potential medicinal value. This method offers good regioselectivity and high functional group tolerability (Li et al., 2018).

Antitumor Activity

Certain indeno[1,2-c]pyrazol(in)es substituted with sulfonamide and sulfonylurea pharmacophores, derived from pyrazolidinone structures, have demonstrated promising broad-spectrum antitumor activity in vitro against various tumor cell lines (Rostom, 2006).

Antimicrobial Activity

Some pyrazole derivatives, including those based on the 3-pyrazolidinone structure, exhibit significant antimicrobial activities against various bacteria and fungi. These activities highlight the potential of 3-pyrazolidinone derivatives in developing new antimicrobial agents (B'Bhatt & Sharma, 2017); (Ebenezer et al., 2020).

Safety And Hazards

3-Pyrazolidinone hydrochloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective equipment should be worn when handling this chemical .

properties

IUPAC Name

pyrazolidin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O.ClH/c6-3-1-2-4-5-3;/h4H,1-2H2,(H,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYWTXQRYXYRAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNNC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369983
Record name 3-Pyrazolidinone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyrazolidinone hydrochloride

CAS RN

1752-88-1
Record name 3-Pyrazolidinone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrazolidin-3-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
JC Howard, G Gever, PHL Wei - The Journal of Organic Chemistry, 1963 - ACS Publications
… Pauline Chang5 for sending us a copy of the infrared spectrum of 3-pyrazolidinone hydrochloride, and Benjamin Stevenson and Michael Heigle of these laboratories for technical …
Number of citations: 27 pubs.acs.org
DG Farnum - The Journal of Organic Chemistry, 1963 - ACS Publications
… Pauline Chang5 for sending us a copy of the infrared spectrum of 3-pyrazolidinone hydrochloride, and Benjamin Stevenson and Michael Heigle of these laboratories for technical …
Number of citations: 117 pubs.acs.org
NP Peet, S Sunder, RJ Barbuch - Journal of Heterocyclic …, 1982 - Wiley Online Library
The synthesis of 4,5‐dihydro‐7‐phenylthiazolo[2,3‐c][1,2,4]triazepin‐3(2H)‐one (4) from 2‐propenoic acid 2‐(4‐phenyl‐2‐thiazolyl)hydrazide (14), is reported. A synthesis of 4 which …
Number of citations: 17 onlinelibrary.wiley.com
WT Lavell - 1988 - search.proquest.com
… Condensation of 3-pyrazolidinone hydrochloride with o- nitrobenzaldehyde yielded the 3-oxopyrazolidinium ylid 1 0 7 in excellent yield and purity. Reduction of the ylid with sodium …
Number of citations: 2 search.proquest.com
RB Silverman, GT Olson - The Journal of Organic Chemistry, 1995 - ACS Publications
… Hydrazinopropionate was prepared by alkaline hydrolysis of 3-pyrazolidinone hydrochloride (Pfaltz & Bauer, Waterbury, CT)1 and stored in solution in the freezer for up to a week …
Number of citations: 2 pubs.acs.org
ES Lightcap, RB Silverman - Journal of medicinal chemistry, 1996 - ACS Publications
… 3-Pyrazolidinone hydrochloride (1.63 mmol) was dissolved in 10 mL of 0.4 M KOH and refluxed for 1 h under N 2 . TLC on cellulose plates (2:2:3 H 2 O:EtOH:n-BuOH) visualized by …
Number of citations: 33 pubs.acs.org
GT Olson - 1996 - search.proquest.com
… 3-Hydrazinopropionate was synthesized by alkaline hydrolysis of 3-pyrazolidinone hydrochloride (Pfaltz and Bauer, Waterbury, CT)1 and stored in solution at pH 5.0 for up to a week …
Number of citations: 2 search.proquest.com
Y Li, Y Meng, X Meng, Z Li - Tetrahedron, 2011 - Elsevier
… A solution of 1a–e (1.0 mmol), 3-pyrazolidinone hydrochloride 2a (1.2 mmol), and Et 3 N (2.2 mmol) in MeOH (10 mL) was stirred at room temperature for 2 h. The solvent and Et 3 N …
Number of citations: 22 www.sciencedirect.com

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